BETA-IONYLIDENEACETONITRILE

Description

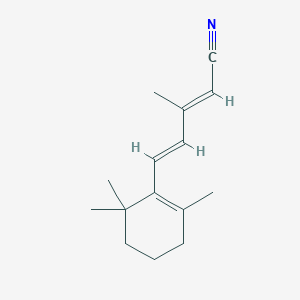

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9H,5-6,10H2,1-4H3/b8-7+,12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYODHNOTKUUDY-ANKZSMJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#N)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for β Ionylideneacetonitrile and Its Stereoisomers

Condensation Reactions for β-Ionylideneacetonitrile Synthesis

Condensation reactions are a foundational approach for the construction of the carbon-carbon double bond in β-ionylideneacetonitrile, starting from β-ionone.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a modification of the Aldol condensation where an active hydrogen compound reacts with a ketone or aldehyde. sigmaaldrich.com In the context of β-ionylideneacetonitrile synthesis, this involves the reaction of β-ionone with a compound containing an activated methylene (B1212753) group, such as cyanoacetic acid.

One reported method involves the Knoevenagel condensation of β-ionone with cyanoacetic acid in boiling pyridine (B92270) with a catalytic amount of piperidinium (B107235) acetate (B1210297), which yields β-ionylideneacetonitrile. google.com This approach has been noted to predominantly form the (7E,9E)-isomer. google.com However, the precise isomeric ratio was not detailed in the initial reports. google.com Further investigation into this reaction with (rac)-α-ionone showed that cyclohexylamine (B46788) could effectively promote the reaction under milder conditions, resulting in a high yield of (7E,9E)-α-ionylideneacetonitrile. google.com The Doebner modification of the Knoevenagel condensation, which utilizes pyridine to induce decarboxylation when carboxylic acid groups are present, is a relevant variation of this reaction. organic-chemistry.org

Acetonitrile-Based Condensation Strategies

Direct condensation using acetonitrile (B52724) offers a more direct route to β-ionylideneacetonitrile. This strategy typically involves the generation of a carbanion from acetonitrile, which then acts as a nucleophile.

A notable example is the condensation of β-ionone with lithioacetonitrile, which is generated from n-butyl lithium and acetonitrile. google.comgoogle.com This reaction has been reported to produce β-ionylideneacetonitrile with approximately 60% trans selectivity. google.comgoogle.com The product requires chromatographic purification to isolate the desired trans isomer. google.comgoogle.com This method, while direct, presents challenges for large-scale commercial production due to the need for chromatographic separation. google.com

Methyl Cyanoacetate (B8463686) Condensation Routes

Methyl cyanoacetate can also be employed in condensation reactions to form a precursor to β-ionylideneacetonitrile. The synthesis often involves a dialkylation of methyl cyanoacetate, followed by further transformations. researchgate.net While not a direct route to β-ionylideneacetonitrile itself, the use of cyanoacetate derivatives highlights the versatility of Knoevenagel-type condensations in building the required carbon skeleton. derpharmachemica.comgoogle.com

Wittig and Horner-Emmons Reaction Pathways

The Wittig and Horner-Emmons reactions are powerful olefination methods that provide alternative pathways to β-ionylideneacetonitrile and its derivatives. organic-chemistry.orgwikipedia.orgwikipedia.orgnumberanalytics.com

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. organic-chemistry.orgwikipedia.org For instance, the synthesis of ethyl β-ionylideneacetate has been achieved via a Wittig reaction between β-ionone and diethyl carboxymethylphosphonate. google.comgoogle.com This acetate can then be further manipulated to yield related structures.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.orgyoutube.com This reaction is known for favoring the formation of (E)-alkenes. wikipedia.org In the synthesis of (7E,9E)-3-Keto-α-ionylideneacetonitrile, a Horner-Emmons-type reaction of (rac)-α-ionone with diethyl cyanomethylphosphonate using NaH or NaOMe/MeOH as a base yielded a mixture of (7E,9E)- and (7E,9Z)-nitriles. google.com

Stereoselective Synthesis and Isomer Control

Controlling the stereochemistry of the newly formed double bond is a critical challenge in the synthesis of β-ionylideneacetonitrile, as different isomers can have distinct biological activities.

Role of Transition Metal Complexes in Stereocontrol (e.g., Tricarbonyliron Complexes)

A highly effective method for achieving stereocontrol involves the use of transition metal complexes, particularly tricarbonyliron complexes. nih.govacs.orgacs.org This strategy involves the formation of a tricarbonyliron complex with β-ionone. This complexation alters the reactivity and steric environment of the β-ionone, allowing for highly stereoselective reactions.

Specifically, the reaction of the β-ionone-tricarbonyliron complex with the lithium salt of acetonitrile has been shown to exclusively yield the (7E,9E)-β-ionylideneacetonitrile-tricarbonyliron complex. nih.govacs.orgacs.org This high degree of stereoselectivity is attributed to an addition, dehydration, and subsequent migration of the tricarbonyliron complex. nih.govacs.orgacs.org This method provides a significant improvement in controlling the formation of the all-trans isomer. The process involves condensing the tricarbonyliron complex of β-ionone with lithium acetonitrile in tetrahydrofuran (B95107) at low temperatures (-70°C). google.comgoogle.com The subsequent oxidative decomplexation of the nitrile intermediate, for example with cupric chloride, yields the desired trans-β-ionylideneacetonitrile. google.comgoogle.com

Table of Research Findings on β-Ionylideneacetonitrile Synthesis

| Method | Reactants | Reagents/Catalysts | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Knoevenagel Condensation | β-ionone, Cyanoacetic acid | Pyridine, Piperidinium acetate | Predominantly (7E,9E)-β-ionylideneacetonitrile | google.com |

| Acetonitrile Condensation | β-ionone, Acetonitrile | n-Butyl lithium | ~60% trans-β-ionylideneacetonitrile | google.comgoogle.com |

| Horner-Emmons Reaction | (rac)-α-ionone, Diethyl cyanomethylphosphonate | NaH or NaOMe/MeOH | Mixture of (7E,9E)- and (7E,9Z)-nitriles | google.com |

| Tricarbonyliron Complexation | β-ionone-tricarbonyliron complex, Acetonitrile | Lithium diisopropylamide (LDA) | Exclusive formation of (7E,9E)-β-ionylideneacetonitrile complex | nih.govacs.orgacs.org |

Strategies for E/Z Isomer Enrichment

The stereochemical configuration of the double bond in β-ionylideneacetonitrile is a critical factor that influences the properties and subsequent utility of the molecule, particularly in the synthesis of retinoids and other biologically active compounds. The development of synthetic strategies that allow for the selective enrichment of either the E or Z isomer is therefore of significant chemical interest. Methodologies range from directed synthesis using organometallic complexes to post-synthetic isomerization techniques.

A significant challenge in the synthesis of β-ionylideneacetonitrile is controlling the stereochemistry to produce a desired isomer selectively. Standard condensation reactions often yield a mixture of (E) and (Z) isomers, necessitating purification or specific enrichment strategies. For instance, the condensation of β-ionone with lithioacetonitrile has been reported to yield β-ionylideneacetonitrile with only about 60% selectivity for the trans (E) isomer. google.comgoogle.com This lack of high stereoselectivity necessitates methods to either direct the synthesis towards a single isomer or to enrich a mixture post-synthesis.

One of the most effective strategies for the stereoselective synthesis of the (7E,9E)-isomer involves the use of a tricarbonyliron complex. acs.orgnih.gov In this approach, β-ionone is first complexed with a tricarbonyliron group. Treatment of this β-ionone-tricarbonyliron complex with the lithium salt of acetonitrile results in the exclusive formation of the (7E,9E)-β-ionylideneacetonitrile-tricarbonyliron complex. acs.orgnih.govresearchgate.net The tricarbonyliron moiety plays a crucial role in directing the stereochemical outcome of the reaction, leading to a single, desired isomer. Subsequent decomplexation yields the pure (7E,9E)-β-ionylideneacetonitrile.

Conversely, strategies for enriching the less thermodynamically stable Z-isomer often rely on photocatalysis. researchgate.net Recent research has demonstrated the utility of photocatalytic E → Z isomerization for β-ionyl derivatives. researchgate.net This method allows for the conversion of the more stable E-isomer into the Z-isomer, often with high selectivity. One such system employs inexpensive (-)-riboflavin (vitamin B2) as a photocatalyst under irradiation with visible light (e.g., 402 nm). researchgate.net Selective energy transfer from the photoexcited catalyst to the E-isomer facilitates its conversion to the Z-isomer. Since the reverse process with the Z-isomer is inefficient, this method allows for a directional isomerization, leading to an enrichment of the Z product. researchgate.net

While direct synthesis provides the most elegant route to a pure isomer, chromatographic separation remains a viable, albeit less efficient, method for separating E and Z isomer mixtures on a smaller scale. google.comrsc.org However, for large-scale preparations, chromatography is often impractical. acs.org

The following tables summarize the findings from different synthetic and enrichment strategies.

Table 1: Stereoselectivity in the Synthesis of β-Ionylideneacetonitrile Derivatives

| Starting Material | Reagent(s) | Product | Isomeric Ratio (E:Z) | Reference |

| β-Ionone | Lithioacetonitrile (from n-butyl lithium and acetonitrile) | β-Ionylideneacetonitrile | ~60:40 | google.com |

| β-Ionone-tricarbonyliron complex | Lithium salt of acetonitrile | (7E,9E)-β-Ionylideneacetonitrile-tricarbonyliron complex | Exclusive (E,E) formation | acs.orgnih.gov |

Table 2: Photocatalytic E → Z Isomerization of β-Ionyl Derivatives

| Substrate | Catalyst | Light Source | Outcome | Reference |

| β-Ionyl derivatives (E-isomer) | (-)-Riboflavin (Vitamin B2) | 402 nm Irradiation | Enrichment of the Z-isomer (up to 99:1 Z/E) | researchgate.net |

| 1-Aryl-1,3-dienes (E-isomers) | Ru(bpy)₃[PF₆]₂ | Blue LED Light | Enrichment of the Z-isomer | researchgate.net |

Reaction Mechanisms and Chemical Transformations Involving β Ionylideneacetonitrile

Mechanisms of Formation

The synthesis of β-ionylideneacetonitrile is primarily achieved through condensation reactions starting from β-ionone. One of the prominent methods is the Knoevenagel condensation. This reaction involves the condensation of β-ionone with cyanoacetic acid, typically conducted in boiling pyridine (B92270) with piperidinium (B107235) acetate (B1210297) as a catalyst, which yields (7E,9E)-β-ionylideneacetonitrile predominantly. google.com An alternative approach involves the condensation of β-ionone with methyl cyanoacetate (B8463686), followed by saponification and subsequent decarboxylation to arrive at the final nitrile product. google.com

Another significant synthetic route involves the reaction of β-ionone with the lithium salt of acetonitrile (B52724). acs.org This method has been utilized in the synthesis of isotopically labeled retinal, where β-ionone is condensed with ¹³C-labeled acetonitrile (¹³CH₃¹³CN) to produce labeled β-ionylideneacetonitrile after dehydration. nih.gov Furthermore, organometallic complexes can be employed. For instance, treatment of β-ionone-tricarbonyliron complex with the lithium salt of acetonitrile results in the exclusive formation of (7E,9E)-β-ionylideneacetonitrile–tricarbonyliron complex through a sequence of addition, dehydration, and migration of the tricarbonyliron complex. acs.org

| Formation Method | Reactants | Key Reagents/Conditions | Product Isomer | Reference |

| Knoevenagel Condensation | β-ionone, Cyanoacetic acid | Boiling pyridine, Piperidinium acetate | Predominantly (7E,9E) | google.com |

| Acetonitrile Condensation | β-ionone, Acetonitrile (or ¹³C-labeled) | Lithium salt of acetonitrile | Not specified | acs.orgnih.gov |

| From Organometallic Complex | β-ionone-tricarbonyliron complex, Acetonitrile | Lithium salt of acetonitrile | Exclusively (7E,9E) | acs.org |

Photochemical and Thermal Isomerization Mechanisms

β-Ionylideneacetonitrile and its derivatives are notable for their reactivity under photochemical and thermal conditions, leading to geometric isomerization and complex rearrangements.

The conversion of the thermodynamically more stable E-isomer of β-ionylideneacetonitrile to the Z-isomer is a key area of study, often requiring specific photocatalytic conditions to overcome the energy barrier. This process is considered a "contra-thermodynamic" isomerization. researchgate.net An operationally simple method utilizes the inexpensive organic photosensitizer (-)-riboflavin (vitamin B2) under irradiation at 402 nm. researchgate.net This system enables a directional isomerization by selective energy transfer from the photoexcited sensitizer (B1316253) to the E-isomer. Because the reverse process with the Z-isomer is inefficient, the reaction proceeds with high directionality, yielding up to 99% of the Z-isomer. researchgate.net

Other photocatalytic systems have also been explored. The use of Ru(bpy)₃[PF₆]₂ with blue LED light facilitates the isomerization of various 1-aryl-1,3-dienes, a class of compounds that includes β-ionyl derivatives. researchgate.net The mechanism is believed to involve the selective transfer of triplet energy from the photocatalyst to the stereoisomeric mixture, enriching the Z-isomer. researchgate.net Additionally, the preparation of highly sterically crowded 7-cis isomers of β-ionylidene derivatives has been achieved through one-way sensitized geometric isomerization. researchgate.net

| Isomerization Method | Catalyst/Sensitizer | Conditions | Key Finding | Reference |

| Photocatalysis | (-)-riboflavin (Vitamin B2) | Irradiation at 402 nm | Directional E→Z isomerization; up to 99:1 Z/E ratio | researchgate.net |

| Photocatalysis | Ru(bpy)₃[PF₆]₂ | Blue LED light | Enrichment of Z-isomer via triplet energy transfer | researchgate.net |

| Sensitized Isomerization | Not specified | Not specified | Preparation of sterically crowded 7-cis isomers | researchgate.net |

The photochemistry of β-ionylideneacetonitrile is characterized by a fascinating equilibrium between cyclohexadiene and hexatriene structures. ias.ac.inacs.org Early research demonstrated that direct irradiation of related all-(E)-retinal compounds can induce a 6e-electrocyclization to form photoproducts. researchgate.net For β-ionylideneacetonitrile itself, studies have shown a direct photochemical conversion of a cyclohexadiene form to a trans-hexatriene. ias.ac.inacs.orgmiami.edumiami.eduacs.org

Thermally, the reverse process is observed. At temperatures of 100°C or higher, the triene isomers of β-ionylidene derivatives, particularly the sterically strained 7-cis isomers, undergo an irreversible cyclization to form stable cyclohexadienes. researchgate.net This thermal behavior contrasts with the photochemical pathway, highlighting the different energetic landscapes of the ground and excited states that govern these rearrangements.

Reduction and Hydrolysis Pathways

The nitrile group of β-ionylideneacetonitrile can be selectively transformed into other functional groups, primarily aldehydes and carboxylic acids, through reduction and hydrolysis.

A highly effective method for the reduction of β-ionylideneacetonitrile is the use of Diisobutylaluminium hydride (DIBAL-H). This reagent allows for the selective partial reduction of the nitrile to yield β-ionylideneacetaldehyde with a high yield (>90%) and excellent stereoselectivity for the trans isomer. This pathway is crucial for the synthesis of related compounds in the vitamin A family. Studies on related isomers have also shown that partial reduction of 7-cis-β-ionylideneacetonitrile can produce 7-cis- and 7,9-dicis-β-ionylideneacetaldehyde. researchgate.net

While specific studies on the hydrolysis of β-ionylideneacetonitrile are not detailed, general methodologies for related compounds provide insight into potential pathways. Enzymatic hydrolysis offers a route to the corresponding carboxylic acid. nih.govnih.gov For example, nitrilase enzymes can catalyze the hydrolysis of β-hydroxy nitriles to β-hydroxy carboxylic acids in high yields. nih.govnih.gov This suggests a plausible pathway for converting β-ionylideneacetonitrile to β-ionylideneacetic acid under biocatalytic conditions. Such enzymatic processes can often be performed sequentially in a one-pot reaction following an initial reduction step. nih.gov

| Transformation | Reagent/Catalyst | Product | Key Features | Reference |

| Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) | β-Ionylideneacetaldehyde | High yield (>90%), High trans-stereoselectivity | |

| Partial Reduction | Not specified | 7-cis- and 7,9-dicis-β-ionylideneacetaldehyde | Starting from 7-cis isomers | researchgate.net |

| Hydrolysis (Pathway suggested by related compounds) | Nitrilase enzyme | β-Hydroxy carboxylic acids (from β-hydroxy nitriles) | Biocatalytic, high yield | nih.govnih.gov |

Other Derivatization Reactions

Beyond isomerization, reduction, and hydrolysis, the β-ionylideneacetonitrile scaffold can undergo other chemical modifications. A notable example is its reaction with organometallic reagents. A methyl Grignard reaction performed on 7-cis-β-ionylideneacetonitrile results in the formation of the corresponding triene-methyl ketone, demonstrating the utility of the nitrile group as a precursor to ketones. researchgate.net

Furthermore, the entire molecule can serve as a building block in more complex syntheses. For instance, labeled β-ionylideneacetonitrile is a key intermediate that is subsequently converted into ¹³C-labeled retinal through a series of further reactions. nih.gov This highlights its role as a versatile intermediate in the synthesis of complex polyenes.

β Ionylideneacetonitrile As a Precursor in Complex Organic Synthesis

Applications in Retinoid and Vitamin A Synthesis

The synthesis of vitamin A and its derivatives, collectively known as retinoids, represents a major application of β-ionylideneacetonitrile. google.comgoogle.com This compound serves as a key precursor to β-ionylideneacetaldehyde, a central intermediate in many industrial routes to vitamin A. google.com The conversion of β-ionone to β-ionylideneacetonitrile effectively adds two carbon atoms, setting the stage for further elaboration into the full C20 retinoid skeleton.

The conversion of β-ionylideneacetonitrile to β-ionylideneacetaldehyde, a direct precursor to retinal, is a critical step in vitamin A synthesis. researchgate.net A common and efficient method involves the reduction of the nitrile group. google.comgoogle.com

One established industrial process involves the condensation of β-ionone with lithioacetonitrile, which is generated from n-butyl lithium and acetonitrile (B52724), to produce β-ionylideneacetonitrile. google.comgoogle.com Subsequent reduction of the resulting β-ionylideneacetonitrile, often using diisobutylaluminium hydride (DIBAL-H), yields β-ionylideneacetaldehyde. google.comgoogle.com This aldehyde is then further chain-extended to form the final retinal structure.

An alternative approach involves the partial reduction of 7-cis-β-ionylideneacetonitrile isomers, which specifically leads to the formation of 7-cis- and 7,9-dicis-β-ionylideneacetaldehyde. researchgate.net These stereoisomers are valuable for synthesizing specific geometric isomers of retinal.

β-Ionylideneacetonitrile is also a valuable starting material for the stereoselective synthesis of retinoic acids, which are important signaling molecules involved in gene regulation. acs.org A notable method utilizes an iron-complex-mediated approach to control the stereochemistry of the polyene chain. acs.orgnih.gov

In this synthetic route, a β-ionone-tricarbonyliron complex is treated with the lithium salt of acetonitrile. acs.orgnih.gov This reaction proceeds through addition, dehydration, and migration of the tricarbonyliron complex to exclusively yield the (7E,9E)-β-ionylideneacetonitrile-tricarbonyliron complex. acs.orgnih.gov This intermediate is then converted into the corresponding β-ionylideneacetaldehyde-tricarbonyliron complex. acs.orgnih.gov An Emmons-Horner reaction with a C5-phosphonate, followed by decomplexation and hydrolysis, affords all-E-retinoic acid. acs.orgnih.gov This method provides high stereoselectivity, which is crucial for preparing biologically active isomers. acs.org Furthermore, the intermediate dianion of retinoic acid can be alkylated to synthesize 14-alkyl-all-trans- and -13-cis-retinoic acids. researchgate.net

| Intermediate Compound | Reagents/Conditions | Product | Reference |

| β-Ionone-tricarbonyliron complex | 1. Lithium salt of acetonitrile2. Dehydration & migration | (7E,9E)-β-Ionylideneacetonitrile-tricarbonyliron complex | acs.orgnih.gov |

| (7E,9E)-β-Ionylideneacetonitrile-tricarbonyliron complex | Conversion to aldehyde | β-Ionylideneacetaldehyde-tricarbonyliron complex | acs.orgnih.gov |

| β-Ionylideneacetaldehyde-tricarbonyliron complex | 1. C5-phosphonate (Emmons-Horner)2. Decomplexation3. Alkaline hydrolysis | (all-E)-Retinoic Acid | acs.orgnih.gov |

| Retinoic acid | 1. Lithium diisopropylamide (LDA)2. Alkylating agent | 14-Alkyl-retinoic acids | researchgate.net |

Contributions to Carotenoid Synthesis

Carotenoids are a class of organic pigments found in plants and other photosynthetic organisms. wikipedia.org Their extended polyene systems are often constructed using building-block strategies, where β-ionylideneacetonitrile can serve as a key C15 synthon.

β-Ionylideneacetonitrile is an important intermediate in the total synthesis of lutein (B1675518), a major carotenoid found in green leafy vegetables. wikipedia.orggoogle.com Lutein is a xanthophyll characterized by the presence of hydroxyl groups on its terminal rings. wikipedia.org

One synthetic strategy for lutein and its stereoisomers employs a C15+C10+C15 coupling approach. google.com In this route, the synthesis of the C15 end-group precursors relies on ionone (B8125255) derivatives. Specifically, α-ionylideneacetonitrile is a key intermediate. google.com While β-ionylideneacetonitrile can be formed via a Knoevenagel condensation of β-ionone with cyanoacetic acid, a similar reaction with α-ionone is used to produce α-ionylideneacetonitrile. google.com This nitrile is then subjected to allylic oxidation to introduce the necessary functionality for building the hydroxylated ε-end group of lutein. google.com The development of a Knoevenagel condensation using cyanoacetic acid was shown to be an effective strategy, affording the desired (rac)-α-ionylideneacetonitrile as the major isomer (92%). google.com

| Starting Material | Reaction | Key Intermediate | Application | Reference |

| (rac)-α-Ionone | Knoevenagel condensation with cyanoacetic acid | (rac)-α-Ionylideneacetonitrile | Precursor for C15 end-group of lutein | google.com |

| β-Ionone | Knoevenagel condensation with cyanoacetic acid | β-Ionylideneacetonitrile | Precursor for β-end group of carotenoids | google.com |

Synthesis of Labeled Analogues for Biochemical and Biophysical Studies

Isotopically labeled analogues of retinoids and carotenoids are indispensable tools for investigating their metabolic pathways, protein-binding interactions, and mechanisms of action in biological systems. nih.govmdpi.com β-Ionylideneacetonitrile serves as a precursor in the synthesis of these labeled molecules, where the isotopic label is often introduced at an early stage.

For instance, the synthesis of retinals labeled with carbon-13 (¹³C) at specific positions can be achieved using labeled acetonitrile. mdpi.comresearchgate.net By starting with [¹³C]-acetonitrile or [¹³C₂]-acetonitrile in the condensation reaction with β-ionone, the resulting β-ionylideneacetonitrile carries the label in its chain. mdpi.com This label is retained through subsequent transformations, such as the DIBAL-H reduction to the aldehyde and further chain extension, ultimately yielding retinals with ¹³C atoms at positions 14 and/or 15. mdpi.com This approach allows for the creation of a library of isotopomers for use in techniques like solid-state NMR spectroscopy to study protein-chromophore interactions, such as those in rhodopsin. nih.govresearchgate.net Similarly, deuterium-labeled analogues can be prepared to study vitamin A metabolism and the dynamics of the retinal chromophore in visual pigments. nih.govresearchgate.net

| Labeled Precursor | Reaction Sequence | Labeled Product | Application | Reference |

| ¹³C-labeled Acetonitrile | 1. Condensation with β-ionone2. DIBAL-H reduction3. Chain extension | [14-¹³C]-retinal, [15-¹³C]-retinal, [14,15-¹³C₂]-retinal | Solid-state NMR investigations of rhodopsin | mdpi.comresearchgate.net |

| Deuterated β-ionone | 1. Horner-Wadsworth-Emmons coupling2. Reduction/Oxidation | Deuterated retinal analogues (e.g., 9-CD₃-9-cis-retinal) | Studying protein-retinoid interactions in isorhodopsin | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Studies of β Ionylideneacetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like β-ionylideneacetonitrile. nih.gov It provides detailed information about the carbon skeleton and the local environment of protons, enabling the unambiguous assignment of the molecule's structure and stereochemistry. nih.govresearchgate.net

Proton (¹H) NMR spectroscopy is instrumental in identifying the various hydrogen atoms within the β-ionylideneacetonitrile molecule. The chemical shifts, signal multiplicities, and coupling constants offer a wealth of information regarding the connectivity and spatial arrangement of protons.

In a typical ¹H NMR spectrum of β-ionylideneacetonitrile, distinct signals corresponding to the different proton environments are observed. For instance, the protons of the methyl groups on the cyclohexene (B86901) ring, the methylene (B1212753) protons of the ring, the vinylic protons of the side chain, and the proton adjacent to the nitrile group all resonate at characteristic chemical shifts. The integration of these signals confirms the number of protons in each environment.

Key ¹H NMR Spectral Features:

Methyl Protons: The gem-dimethyl groups on the cyclohexene ring typically appear as sharp singlets. The methyl group attached to the double bond of the ring also shows a distinct singlet.

Methylene Protons: The methylene protons within the cyclohexene ring exhibit complex splitting patterns due to geminal and vicinal coupling.

Vinylic Protons: The protons on the polyene side chain appear in the downfield region of the spectrum, with their chemical shifts and coupling constants being highly dependent on the isomeric form (E/Z) of the double bonds.

Allylic Proton: The proton on the carbon adjacent to the nitrile group will also have a characteristic chemical shift.

Detailed analysis of the coupling constants between adjacent protons allows for the determination of the dihedral angles and, consequently, the conformation of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are often employed to establish the connectivity between protons.

Table 1: Illustrative ¹H NMR Data for β-Ionylideneacetonitrile Note: The following data is a representative example and may vary based on the solvent and instrument frequency.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C1-CH₃ (gem-dimethyl) | ~1.02 | s | - |

| C5-CH₃ | ~1.70 | s | - |

| C2-H₂ | ~1.45 | m | - |

| C3-H₂ | ~1.60 | m | - |

| C4-H₂ | ~2.05 | m | - |

| C7=CH | ~5.50 | d | ~16 |

| C8=CH | ~7.30 | d | ~16 |

| C10-H | ~5.20 | s | - |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of β-ionylideneacetonitrile. ksu.edu.sa Since the natural abundance of ¹³C is low, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. ksu.edu.sa This feature makes ¹³C NMR particularly powerful for determining the number of non-equivalent carbons in a molecule. libretexts.org

The chemical shifts in a ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom. libretexts.org Carbons in different functional groups (alkane, alkene, nitrile) resonate at characteristic frequencies. libretexts.org For β-ionylideneacetonitrile, distinct signals will be observed for the quaternary carbons, the methyl carbons, the methylene carbons, the sp²-hybridized carbons of the double bonds, and the carbon of the nitrile group.

Isomer Differentiation: ¹³C NMR is a crucial tool for differentiating between the various geometric isomers of β-ionylideneacetonitrile, such as the (E) and (Z) isomers. The spatial arrangement of substituents around a double bond significantly influences the chemical shifts of the carbons involved in that bond, as well as the adjacent carbons. This phenomenon, known as the gamma-gauche effect, causes an upfield shift (lower ppm value) for a carbon that is in a cis or gauche orientation with respect to a substituent three bonds away.

By comparing the ¹³C NMR spectra of different isomers, these characteristic shifts can be used to unambiguously assign the stereochemistry of the double bonds in the polyene chain. For example, the chemical shift of the carbon atoms in the side chain will differ between the all-trans isomer and isomers containing one or more cis double bonds.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for β-Ionylideneacetonitrile

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (quaternary) | 30-40 |

| C1-CH₃ (gem-dimethyl) | 25-35 |

| C2, C3, C4 (methylene) | 20-50 |

| C5 (quaternary) | 130-140 |

| C5-CH₃ | 15-25 |

| C6 (sp²) | 120-135 |

| C7, C8, C9 (sp²) | 100-150 |

| C10 (sp) | 90-100 |

| CN (nitrile) | 115-125 |

Vibrational Spectroscopy (IR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within β-ionylideneacetonitrile. mt.com These two methods are often complementary, as some vibrational modes may be more active in one technique than the other. sepscience.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the different bond vibrations (stretching, bending, etc.). For β-ionylideneacetonitrile, key IR absorption bands include:

C≡N Stretch: A sharp, intense band in the region of 2200-2260 cm⁻¹, characteristic of the nitrile functional group.

C=C Stretch: One or more bands in the 1600-1680 cm⁻¹ region, corresponding to the double bonds in the cyclohexene ring and the polyene side chain.

C-H Stretch: Bands above 3000 cm⁻¹ for the sp² C-H bonds and below 3000 cm⁻¹ for the sp³ C-H bonds.

C-H Bending: Vibrations in the fingerprint region (below 1500 cm⁻¹) provide a unique pattern for the molecule.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrational modes that cause a change in the polarizability of the molecule. ksu.edu.sa It is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa For β-ionylideneacetonitrile, Raman spectroscopy can effectively probe:

C=C Bonds: The carbon-carbon double bonds of the polyene chain typically give rise to strong Raman signals.

C-C Bonds: The carbon-carbon single bonds within the ring and the side chain also produce characteristic Raman bands.

The combination of IR and Raman spectra allows for a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. mt.com

Table 3: Key Vibrational Frequencies for β-Ionylideneacetonitrile

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity |

|---|---|---|

| C≡N Stretch | 2200-2260 | Weak to Medium |

| C=C Stretch (conjugated) | 1600-1650 | Strong |

| C=C Stretch (ring) | 1650-1680 | Medium |

| sp² C-H Stretch | >3000 | Medium |

| sp³ C-H Stretch | <3000 | Medium |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For β-ionylideneacetonitrile, high-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which can be used to confirm its elemental formula (C₁₅H₁₉N). The mass spectrum will show a prominent molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For example, fragmentation may occur at the bonds of the polyene side chain or within the cyclohexene ring, providing further evidence for the proposed structure.

Mass spectrometry is also a sensitive tool for assessing the purity of a sample. The presence of peaks corresponding to impurities can be readily detected, even at low concentrations. This is crucial for ensuring the quality of the β-ionylideneacetonitrile used in further studies or applications.

Computational and Theoretical Investigations of β Ionylideneacetonitrile

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling plays a pivotal role in elucidating the mechanisms of chemical reactions. For a molecule like β-ionylideneacetonitrile, this would involve mapping the potential energy surface for various possible reaction pathways. By calculating the energies of reactants, transition states, intermediates, and products, the most favorable reaction mechanism can be determined.

For instance, the addition of a nucleophile to the α,β-unsaturated nitrile system could be modeled. Computational studies would identify the transition state structure and the activation energy for this reaction, providing insights into the reaction rate and stereoselectivity. Isomerization reactions, such as cis-trans isomerization around the double bonds in the polyene chain, are also amenable to computational investigation. The energy barriers for rotation around these bonds can be calculated, which is crucial for understanding the molecule's photochemical behavior.

These computational studies provide a level of detail that is often difficult to obtain through experimental methods alone, offering a molecular-level understanding of reaction dynamics.

Conformational Analysis and Steric Effects

The three-dimensional structure of β-ionylideneacetonitrile is not rigid, owing to the rotational freedom around the single bonds in its polyene chain. Conformational analysis through computational methods is employed to identify the most stable conformations (i.e., the lowest energy structures) and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles along the backbone of the molecule and calculating the energy at each step.

The presence of the β-ionone ring and the methyl groups introduces significant steric hindrance, which will dictate the preferred conformations of the polyene chain. For example, steric clashes between the methyl groups on the ring and the polyene chain can influence the planarity of the conjugated system. This, in turn, affects the electronic properties of the molecule, such as the extent of π-electron delocalization and the absorption spectrum.

Understanding the conformational landscape is essential for predicting the molecule's biological activity, as the shape of the molecule often determines how it interacts with biological receptors.

Future Directions and Emerging Research Frontiers

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to β-ionylideneacetonitrile is a fundamental prerequisite for its broader investigation. Current synthetic strategies for structurally similar molecules, such as β-ionylideneacetaldehyde, often rely on classical condensation reactions. Future research could focus on greener and more atom-economical approaches.

One promising avenue is the direct cyanation of β-ionone derivatives. This could potentially be achieved through various modern synthetic methods, avoiding multi-step sequences. Another area of exploration is the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under mild conditions, thereby reducing the environmental impact of the synthesis.

| Proposed Synthetic Approach | Potential Advantages | Key Research Challenges |

| Direct Cyanation of β-ionone | Fewer reaction steps, potentially higher overall yield. | Development of a selective and efficient catalyst for the cyanation of a sterically hindered ketone. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Identification or engineering of a suitable enzyme (e.g., a nitrilase or a cyanohydrin synthase) that can act on a β-ionone-derived substrate. |

| Flow Chemistry Synthesis | Improved safety, scalability, and precise control over reaction parameters. | Optimization of reaction conditions and reactor design for continuous production. |

Exploration of Advanced Catalytic Transformations

The nitrile group in β-ionylideneacetonitrile is a versatile functional handle that can be subjected to a wide array of catalytic transformations to generate a diverse range of valuable derivatives. Future research should focus on exploring these transformations to expand the chemical space accessible from this starting material.

Catalytic hydrogenation of the nitrile group could yield primary amines, which are important building blocks in medicinal chemistry and materials science. The development of selective catalysts for this transformation, without affecting the conjugated double bonds, would be a significant achievement. Furthermore, catalytic hydrolysis of the nitrile to the corresponding carboxylic acid or amide would provide access to other important classes of compounds with potential biological activities. The use of transition-metal catalysts for C-H activation and functionalization of the polyene chain could also lead to novel and complex molecular architectures.

Unveiling New Biological or Materials Science Applications

Given its structural similarity to retinoids, which are known to have a wide range of biological activities, β-ionylideneacetonitrile and its derivatives are promising candidates for biological evaluation. Future research could investigate their potential as anticancer agents, given that some related compounds have shown such activity. Additionally, their role in dermatological applications, similar to tretinoin (B1684217) and isotretinoin, could be explored.

In the realm of materials science, the conjugated polyene system of β-ionylideneacetonitrile suggests potential applications in optoelectronics. The nitrile group could also serve as a handle for polymerization or for grafting onto surfaces to modify their properties. The synthesis of polymers incorporating the β-ionylideneacetonitrile moiety could lead to new materials with interesting optical or thermal properties.

| Potential Application Area | Rationale | Key Research Questions to Address |

| Biological: Anticancer Agents | Structural similarity to retinoids, which have demonstrated anticancer properties. | What are the cytotoxic effects of β-ionylideneacetonitrile and its derivatives on various cancer cell lines? What is the mechanism of action? |

| Biological: Dermatology | The β-ionone scaffold is a key component of retinoids used to treat skin conditions. | Does β-ionylideneacetonitrile or its derivatives exhibit beneficial effects on skin cells, such as regulating cell growth and differentiation? |

| Materials Science: Organic Electronics | The extended π-conjugated system could impart useful electronic and optical properties. | Can β-ionylideneacetonitrile be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices? What are its charge transport characteristics? |

| Materials Science: Polymer Chemistry | The nitrile group and double bonds can participate in polymerization reactions. | Can β-ionylideneacetonitrile be used as a monomer or comonomer to synthesize novel polymers? What are the properties of these new materials? |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work will be crucial in accelerating the exploration of β-ionylideneacetonitrile. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of the molecule, as well as to elucidate reaction mechanisms for its synthesis and transformations.

Molecular docking studies could be used to predict the binding affinity of β-ionylideneacetonitrile and its derivatives to various biological targets, thereby guiding the design of new therapeutic agents. Similarly, computational screening of virtual libraries of derivatives could help identify promising candidates for specific materials science applications. This integrated approach will enable a more rational and efficient design of experiments, saving time and resources.

| Computational Method | Potential Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and reaction energetics. | A deeper understanding of the molecule's reactivity and guidance for designing new synthetic routes and catalytic transformations. |

| Molecular Docking | Simulation of the interaction between β-ionylideneacetonitrile derivatives and biological targets. | Identification of potential protein targets and prediction of binding modes, aiding in drug discovery efforts. |

| Molecular Dynamics (MD) Simulations | Investigation of the conformational dynamics and interactions of the molecule in different environments. | Insights into the behavior of the molecule in biological systems or within a material matrix. |

Q & A

Q. How can researchers integrate open-access computational models with experimental studies of this compound?

- Methodological Answer : Publish input files (e.g., Gaussian, ORCA) and output trajectories in platforms like GitHub or Figshare. Use Jupyter notebooks to document data analysis workflows. Collaborate with open-source chemistry communities (e.g., Open Reaction Database) to validate models against shared experimental benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.